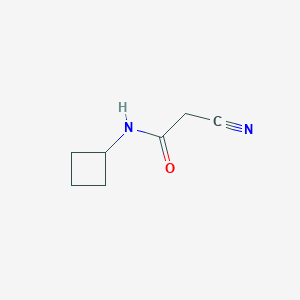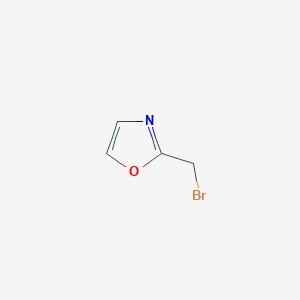
4-Iodothiobenzamide
Overview
Description
4-Iodothiobenzamide is a chemical substance used in laboratory settings and for the manufacture of other substances. It is used for scientific research and development . The chemical formula of this compound is C7H6INS .
Physical And Chemical Properties Analysis
This compound is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Quantum Dots for Imaging and Diagnostics
Research in the field of fluorescent semiconductor nanocrystals, known as quantum dots (qdots), has transitioned from electronic materials science to biological applications. These qdots are used for high-resolution cellular imaging, observation of intracellular processes, and long-term in vivo observation of cell trafficking and tumor targeting. The synthesis, solubilization, and functionalization of these quantum dots play a significant role in their application in cell and animal biology (Michalet et al., 2005).
Industrial Applications and Bibliometric Analysis
The growth of research in industry 4.0, driven by innovations in production systems, has seen significant advancements. A bibliometric analysis using SciMAT software identified the evolution of themes in industry 4.0, highlighting the impact of Cyber-Physical System (CPS), Internet of Things (IoT), and Big Data in production and manufacturing processes (Kipper et al., 2019).
Environmental Impact and Microbial Degradation
Research on the environmental fate of structurally related benzonitrile herbicides, including 4-Iodothiobenzamide derivatives, focuses on microbial degradation. This area of study is crucial for understanding the accumulation of persistent metabolites and the diversity of involved degrader organisms (Holtze et al., 2008).
Pharmacokinetics in Cancer Treatment
The study of pharmacokinetics, including inter-individual variability (IIV) and inter-occasion variability (IOV), is essential in understanding the relationship between drug administration and haematological toxicity in cancer treatment regimens. This research aids in characterizing dose-concentration-toxicity relationships, providing a foundation for individualization strategies in medical treatment (Sandström et al., 2006).
Therapeutic Applications in Metabolic Disorders
The study of 3-iodothyronamine (T1AM) and its analogs, which are structurally and functionally related to this compound, highlights their potential in treating metabolic disturbances. These compounds impact energy metabolism and have potential applications in treating neurodegenerative disorders as well (Rutigliano et al., 2020).
Safety and Hazards
4-Iodothiobenzamide is classified as acutely toxic if swallowed, and it can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-iodobenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQESRYYEDILNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)
![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)






![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)
